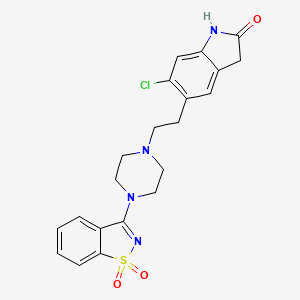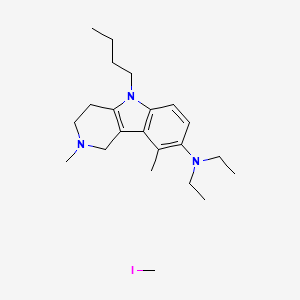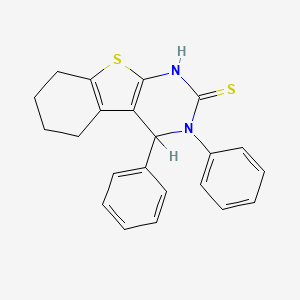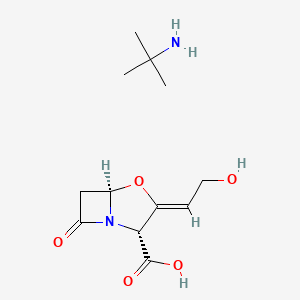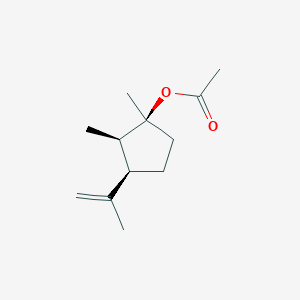
1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plinyl acetate, also known as 1,2-dimethyl-3-(1-methylethenyl)cyclopentyl acetate, is an organic compound with the chemical formula C12H20O2. It is a colorless liquid with a pleasant, aromatic odor. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized as a solvent in various industrial applications .
準備方法
Plinyl acetate is typically synthesized through an acid-catalyzed esterification reaction. The process involves the reaction of 1,2-dimethyl-3-(1-methylethenyl)cyclopentanol with acetic acid in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation .
化学反応の分析
Plinyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Plinyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Plinyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Plinyl acetate is used in the study of enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and as a solvent in the manufacturing of pesticides and herbicides
作用機序
The mechanism of action of plinyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by esterases to produce the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its metabolism and elimination from the body. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .
類似化合物との比較
Plinyl acetate can be compared with other similar compounds such as phenyl acetate and prenyl acetate. While all these compounds are esters and share similar chemical properties, plinyl acetate is unique due to its specific structure and aromatic properties. Phenyl acetate, for example, has a benzene ring, while prenyl acetate has an isoprenoid structure. These structural differences result in variations in their chemical reactivity and applications .
Similar Compounds
- Phenyl acetate
- Prenyl acetate
Plinyl acetate stands out due to its unique cyclopentyl structure and its widespread use in the fragrance industry .
特性
CAS番号 |
94346-09-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1 |
InChIキー |
NKWCOKZUKIEZAR-USWWRNFRSA-N |
異性体SMILES |
C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C |
正規SMILES |
CC1C(CCC1(C)OC(=O)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


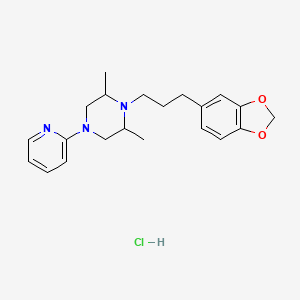
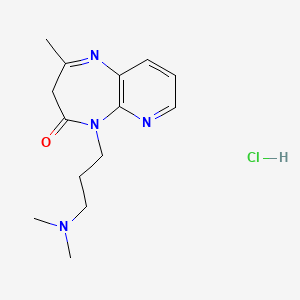
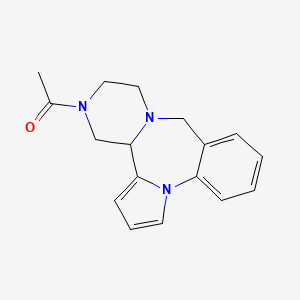

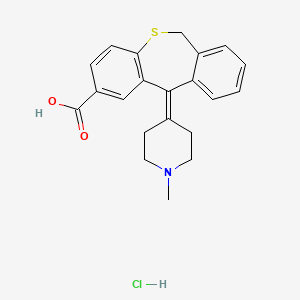

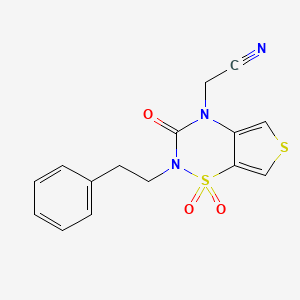
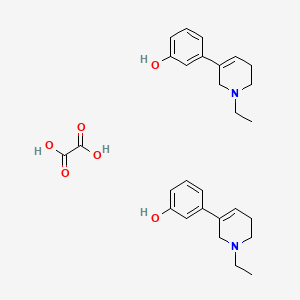
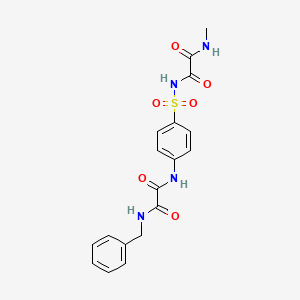
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
